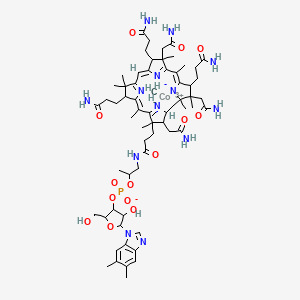

Methylcobalamin

説明

特性

IUPAC Name |

carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLASALABLFSNM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H91CoN13O14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | methylcobalamin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methylcobalamin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140224-22-2, 13422-55-4 | |

| Record name | Cobinamide, Co-methyl-, dihydrogen phosphate (ester), inner salt, 3′-ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole, stereoisomer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140224-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecobalamin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Bacterial Forge of a Complex Vitamin: A Technical Guide to Methylcobalamin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methylcobalamin (B1676134), the biologically active form of vitamin B12, is a vital cofactor for critical metabolic enzymes. Its intricate structure, featuring a corrin (B1236194) ring with a central cobalt atom, is exclusively synthesized by certain bacteria and archaea. Understanding the sophisticated enzymatic machinery and regulatory networks governing its production is paramount for advancements in biotechnology, metabolic engineering, and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the this compound synthesis pathway in bacteria, detailing the core biochemical reactions, enzymatic players, genetic regulation, and key experimental methodologies.

The Two Roads to this compound: Aerobic vs. Anaerobic Pathways

Bacteria have evolved two distinct pathways for the de novo synthesis of cobalamin: an oxygen-dependent (aerobic) route and an oxygen-independent (anaerobic) route. The primary difference between these pathways lies in the timing of cobalt insertion into the corrin ring. The aerobic pathway, extensively studied in Pseudomonas denitrificans, incorporates cobalt late in the synthesis, while the anaerobic pathway, characterized in organisms like Salmonella typhimurium and Bacillus megaterium, inserts cobalt at an early stage.[1][2] Both pathways converge to form cob(II)yrinic acid a,c-diamide, which then proceeds through a common set of reactions to yield the final cobalamin molecule.[3]

The synthesis of this compound can be broadly divided into three main stages:

-

Corrin Ring Synthesis: The formation of the characteristic macrocyclic structure from the universal tetrapyrrole precursor, uroporphyrinogen III (Uro'gen III).

-

Cobalt Chelation and Ring Modification: The insertion of the cobalt ion and a series of modifications to the corrin ring.

-

Nucleotide Loop Assembly and Final Tailoring: The synthesis and attachment of the lower ligand, 5,6-dimethylbenzimidazole (B1208971) (DMB), and the subsequent formation of the complete cobalamin molecule, which is then converted to this compound.[4]

A salvage pathway also exists in many bacteria, allowing them to synthesize cobalamin from salvaged intermediates like cobinamide obtained from the environment.[3]

The Aerobic Synthesis Pathway: A Late Commitment to Cobalt

The aerobic pathway is distinguished by its requirement for molecular oxygen and the late insertion of cobalt into the corrin ring. This pathway has been extensively characterized in the industrial vitamin B12 producer, Pseudomonas denitrificans.

Enzymatic Steps and Intermediates

The aerobic pathway involves a series of enzymatic reactions that transform Uro'gen III into hydrogenobyrinic acid a,c-diamide, the last metal-free intermediate. Cobalt is then inserted, and the molecule is further modified to produce cobalamin.

Table 1: Key Enzymes and Genes of the Aerobic this compound Synthesis Pathway in Pseudomonas denitrificans

| Step | Intermediate | Enzyme Name | Gene Name | EC Number |

| 1 | Uroporphyrinogen III | S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase | cobA | 2.1.1.107 |

| 2 | Precorrin-1 | S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase | cobA | 2.1.1.107 |

| 3 | Precorrin-2 (B1239101) | Precorrin-2 C20-methyltransferase | cobI | 2.1.1.130 |

| 4 | Precorrin-3A | Precorrin-3B synthase | cobG | 1.14.13.83 |

| 5 | Precorrin-3B | Precorrin-3B C17-methyltransferase | cobJ | 2.1.1.131 |

| 6 | Precorrin-4 | Precorrin-4 C11-methyltransferase | cobM | 2.1.1.133 |

| 7 | Precorrin-5 | Precorrin-5 C1-methyltransferase | cobF | 2.1.1.152 |

| 8 | Precorrin-6 | Precorrin-6 reductase | cobK | 1.3.1.54 |

| 9 | Dihydro-precorrin-6 | Precorrin-8 methylmutase | cobL | 5.4.99.61 |

| 10 | Precorrin-8 | Precorrin-8 decarboxylase | cobL | 4.1.1.95 |

| 11 | Hydrogenobyrinic acid | Hydrogenobyrinic acid a,c-diamide synthase | cobB | 6.3.1.n4 |

| 12 | Hydrogenobyrinic acid a,c-diamide | Cobaltochelatase | cobN/S/T | 4.99.1.3 |

| 13 | Cob(II)yrinic acid a,c-diamide | Cob(I)yrinic acid a,c-diamide adenosyltransferase | cobO | 2.5.1.17 |

| ... | ... | ... | ... | ... |

Visualizing the Aerobic Pathway

Figure 1: The aerobic this compound synthesis pathway.

The Anaerobic Synthesis Pathway: An Early Pact with Cobalt

The anaerobic pathway, which does not require molecular oxygen, is characterized by the early insertion of cobalt into a precorrin intermediate. This pathway is prominent in bacteria such as Salmonella typhimurium.

Enzymatic Steps and Intermediates

In the anaerobic route, cobalt is inserted into sirohydrochlorin (B1196429) (precorrin-2) by the enzyme CbiK. The subsequent steps involve a series of methylations and rearrangements to form cobyrinic acid, which then enters the common part of the pathway.

Table 2: Key Enzymes and Genes of the Anaerobic this compound Synthesis Pathway in Salmonella typhimurium

| Step | Intermediate | Enzyme Name | Gene Name | EC Number |

| 1 | Uroporphyrinogen III | Uroporphyrinogen-III C-methyltransferase/Sirohydrochlorin synthase | cysG | 2.1.1.107 / 4.2.1.76 |

| 2 | Precorrin-2 | Cobaltochelatase | cbiK | 4.99.1.3 |

| 3 | Cobalt-precorrin-2 | Cobalt-precorrin-2 C20-methyltransferase | cbiL | 2.1.1.151 |

| 4 | Cobalt-precorrin-3 | Cobalt-precorrin-3 C17-methyltransferase | cbiH | 2.1.1.131 |

| 5 | Cobalt-precorrin-4 | Cobalt-precorrin-4 C11-methyltransferase | cbiF | 2.1.1.133 |

| 6 | Cobalt-precorrin-5 | Cobalt-precorrin-5 C1-methyltransferase | cbiG | - |

| 7 | Cobalt-precorrin-6 | Cobalt-precorrin-6 reductase | cbiJ | 1.3.1.n4 |

| 8 | Dihydro-cobalt-precorrin-6 | Cobalt-precorrin-8 methylmutase | cbiC | 5.4.99.61 |

| 9 | Cobalt-precorrin-8 | Cobyrinic acid synthase | cbiP | 6.3.5.10 |

| 10 | Cobyrinic acid | Cobyrinic acid a,c-diamide synthase | cbiA | 6.3.1.n5 |

| 11 | Cob(II)yrinic acid a,c-diamide | Cob(I)yrinic acid a,c-diamide adenosyltransferase | cobA (btuR) | 2.5.1.17 |

| ... | ... | ... | ... | ... |

Visualizing the Anaerobic Pathway

Figure 2: The anaerobic this compound synthesis pathway.

Quantitative Insights into the Pathway

A quantitative understanding of the this compound synthesis pathway is crucial for targeted metabolic engineering efforts. This includes knowledge of enzyme kinetics, gene expression regulation, and metabolite concentrations.

Enzyme Kinetic Parameters

The kinetic properties of the enzymes in the cobalamin pathway are essential for building accurate metabolic models and identifying potential bottlenecks. While comprehensive kinetic data for all enzymes across different species is not yet available, studies on key enzymes have provided valuable insights.

Table 3: Selected Enzyme Kinetic Parameters in the this compound Synthesis Pathway

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (CobA/SUMT) | Pseudomonas denitrificans | Uroporphyrinogen III | 1.0 | 38 h⁻¹ (turnover number) | |

| S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT) | Methanobacterium ivanovii | Uroporphyrinogen III | 0.052 | - | |

| Cobaltochelatase (CobN/S/T) | Pseudomonas denitrificans | Hydrogenobyrinic acid a,c-diamide | 0.085 | - | |

| Cobaltochelatase (CobN/S/T) | Pseudomonas denitrificans | Co²⁺ | 4.2 | - | |

| Cobaltochelatase (CobN/S/T) | Pseudomonas denitrificans | ATP | 220 | - | |

| RcCobC | Rhodobacter capsulatus | 1-amino-2-propanol | 1890 | 25.6 µM/min |

Regulation of Gene Expression

The expression of the cob operon, which encodes the majority of the cobalamin biosynthesis genes, is tightly regulated in response to environmental cues such as oxygen and the availability of cobalamin itself. In Salmonella typhimurium, the cob operon is maximally expressed under anaerobic conditions and is subject to catabolite repression. The addition of betaine, a methyl donor, has been shown to significantly up-regulate the expression of proteins involved in the vitamin B12 biosynthetic pathway in Pseudomonas denitrificans.

Experimental Protocols for Studying this compound Synthesis

Investigating the this compound synthesis pathway requires a combination of genetic, biochemical, and analytical techniques. This section provides an overview of key experimental protocols.

Quantification of this compound and Intermediates

Accurate quantification of this compound and its precursors is essential for studying pathway flux and the effects of genetic modifications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for this purpose.

Experimental Workflow: Quantification of Cobalamins by HPLC

Figure 3: A typical workflow for the quantification of cobalamins using HPLC.

Detailed Protocol: HPLC Quantification of this compound

-

Sample Preparation:

-

Harvest bacterial cells from a known volume of culture by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Lyse the cells using a method such as sonication or bead beating.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to enrich for cobalamins and remove interfering substances. Elute the cobalamins with an appropriate solvent (e.g., methanol).

-

Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

-

Detection: Monitor the absorbance at a wavelength specific for cobalamins (e.g., 350-360 nm or 520-530 nm).

-

Standard Curve: Prepare a standard curve using known concentrations of authentic this compound.

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Integrate the peak area of the this compound peak.

-

Calculate the concentration of this compound in the sample by interpolating from the standard curve.

-

Enzyme Assays

Characterizing the activity of the enzymes in the this compound synthesis pathway is fundamental to understanding their function and regulation. Enzyme assays are typically performed using purified recombinant enzymes and monitoring the formation of the product or the consumption of the substrate over time.

Experimental Workflow: A General Enzyme Assay

Figure 4: A generalized workflow for an enzyme assay.

Detailed Protocol: Assay for S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT/CobA)

This assay measures the conversion of Uro'gen III to precorrin-2.

-

Reagents:

-

Purified recombinant SUMT enzyme.

-

Uroporphyrinogen III (substrate, must be freshly prepared and kept under anaerobic conditions).

-

S-adenosyl-L-methionine (SAM) (co-substrate).

-

Assay buffer (e.g., Tris-HCl, pH 7.5-8.0).

-

Stopping solution (e.g., trichloroacetic acid).

-

-

Procedure:

-

Prepare the reaction mixture containing the assay buffer, SAM, and Uro'gen III in an anaerobic environment (e.g., in a glove box).

-

Initiate the reaction by adding the purified SUMT enzyme.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

At various time points, take aliquots of the reaction mixture and stop the reaction by adding the stopping solution.

-

Analyze the formation of precorrin-2 using HPLC with a fluorescence or UV-Vis detector. Precorrin-2 can be oxidized to the more stable sirohydrochlorin for easier detection.

-

-

Data Analysis:

-

Plot the concentration of precorrin-2 formed over time.

-

Determine the initial reaction velocity from the linear phase of the curve.

-

Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of enzyme).

-

To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other constant, and fit the data to the Michaelis-Menten equation.

-

Genetic Manipulation of the Pathway

Creating gene knockouts and overexpressing pathway genes are powerful tools for studying the function of individual enzymes and for metabolic engineering to enhance this compound production. The lambda Red recombineering system is a widely used method for creating targeted gene knockouts in bacteria like E. coli and Salmonella typhimurium.

Experimental Workflow: Gene Knockout using Lambda Red Recombineering

Figure 5: Workflow for creating a gene knockout using the lambda Red recombineering system.

Detailed Protocol: Gene Knockout in Salmonella typhimurium

-

Preparation of the PCR Product:

-

Design primers with 40-50 base pair homology arms that flank the target gene to be deleted. The primers also contain sequences that will amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance) from a template plasmid.

-

Perform PCR to amplify the resistance cassette with the homology arms.

-

Purify the PCR product.

-

-

Preparation of Electrocompetent Cells:

-

Transform S. typhimurium with a plasmid expressing the lambda Red recombinase genes (e.g., pKD46) under the control of an inducible promoter (e.g., arabinose-inducible).

-

Grow the cells to mid-log phase and induce the expression of the lambda Red genes by adding the inducer (e.g., arabinose).

-

Prepare electrocompetent cells by washing the cells with ice-cold sterile water or glycerol.

-

-

Electroporation and Recombination:

-

Electroporate the purified PCR product into the electrocompetent cells.

-

Allow the cells to recover in a rich medium.

-

-

Selection and Verification:

-

Plate the cells on a selective medium containing the appropriate antibiotic to select for cells that have incorporated the resistance cassette.

-

Verify the correct gene replacement by colony PCR using primers that flank the target gene locus and by DNA sequencing.

-

Conclusion and Future Directions

The biosynthesis of this compound in bacteria is a testament to the elegance and complexity of microbial metabolism. This guide has provided a detailed overview of the aerobic and anaerobic pathways, the enzymes and genes involved, and key experimental methodologies for their study. While significant progress has been made in elucidating these pathways, many questions remain. Future research will likely focus on:

-

Complete Elucidation of all Pathway Enzymes and their Kinetics: Obtaining a full set of kinetic parameters for all enzymes in the pathway will be crucial for building predictive metabolic models.

-

Understanding the Intricate Regulatory Networks: Further investigation into the transcriptional and post-transcriptional regulation of the cob operon will enable more precise control over cobalamin production.

-

Metabolic Engineering for Enhanced Production: Applying synthetic biology and metabolic engineering principles to optimize the pathway in industrial strains holds great promise for increasing the efficiency and yield of vitamin B12 production.

-

Discovery of Novel Cobalamin-like Molecules: Exploring the diversity of cobamide structures produced by different bacteria could lead to the discovery of novel cofactors with unique properties.

By continuing to unravel the complexities of this compound synthesis, researchers will unlock new opportunities in biotechnology, medicine, and our fundamental understanding of the microbial world.

References

The Role of Methylcobalamin as a Coenzyme for Methionine Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of methylcobalamin (B1676134), an active form of vitamin B12, as a coenzyme for methionine synthase (MTR). MTR is a pivotal enzyme that links the folate and methionine metabolic cycles, essential for DNA synthesis, methylation reactions, and overall cellular homeostasis. This document delves into the intricate biochemical mechanisms of the MTR-catalyzed reaction, presents key quantitative data on enzyme kinetics and binding affinities, and offers detailed experimental protocols for studying this enzyme system. The signaling pathways and catalytic cycle are illustrated through detailed diagrams to facilitate a deeper understanding of this vital enzymatic process. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on one-carbon metabolism and related therapeutic areas.

Introduction

Methionine synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase, is a ubiquitous enzyme that catalyzes the remethylation of homocysteine to methionine.[1] This reaction is a cornerstone of one-carbon metabolism, a network of interconnected biochemical pathways that mediate the transfer of one-carbon units.[2] MTR is one of only two known cobalamin-dependent enzymes in humans, the other being methylmalonyl-CoA mutase.[3] The MTR reaction is unique in that it utilizes this compound, a form of vitamin B12 where a methyl group is directly coordinated to the cobalt atom, as an intermediate methyl carrier.[4][5]

The significance of MTR and its coenzyme, this compound, is underscored by the clinical manifestations of their deficiency. Impaired MTR activity, often resulting from vitamin B12 deficiency, leads to the accumulation of homocysteine (hyperhomocysteinemia) and a depletion of methionine. These metabolic disturbances are associated with a range of pathologies, including megaloblastic anemia, neurological disorders, and an increased risk of cardiovascular disease. Furthermore, by regenerating tetrahydrofolate, MTR is crucial for preventing the "folate trap," where folate becomes metabolically trapped as 5-methyltetrahydrofolate, leading to a functional folate deficiency that impairs nucleotide synthesis.

Given its central role in metabolism and its implications for human health, methionine synthase is a subject of intense research and a potential target for therapeutic intervention. A thorough understanding of the enzyme's mechanism, kinetics, and regulation is paramount for the development of novel diagnostic and therapeutic strategies.

Biochemical Role and Catalytic Mechanism

Methionine synthase is a large, modular protein composed of distinct domains responsible for binding its various substrates and cofactors: homocysteine, 5-methyltetrahydrofolate (5-MTHF), cobalamin, and S-adenosylmethionine (SAM). The catalytic cycle involves a series of coordinated methyl transfer reactions and conformational changes.

The overall reaction catalyzed by methionine synthase is:

5-methyltetrahydrofolate + L-homocysteine → tetrahydrofolate + L-methionine

The reaction proceeds through a "ping-pong" mechanism involving two main steps:

-

Methyl Transfer from this compound to Homocysteine: The sulfur atom of homocysteine performs a nucleophilic attack on the methyl group of enzyme-bound this compound. This results in the formation of methionine and the reduction of the cobalt center from Co(III) to the highly reactive Co(I) state, forming cob(I)alamin.

-

Remethylation of Cob(I)alamin: The potent nucleophile cob(I)alamin then abstracts a methyl group from 5-methyltetrahydrofolate, regenerating this compound and releasing tetrahydrofolate.

The Catalytic Cycle of Methionine Synthase

The catalytic cycle of methionine synthase is a tightly regulated process involving significant conformational changes of the enzyme to bring the different substrate-binding domains into proximity with the cobalamin-binding domain.

Reactivation of Methionine Synthase

The cob(I)alamin intermediate is highly susceptible to oxidation, and approximately once every 100-2,000 turnovers, it is oxidized to the inactive cob(II)alamin state. To maintain catalytic activity, the enzyme must be reactivated. This reactivation process involves a reductive methylation step that requires S-adenosylmethionine (SAM) as a methyl donor and a reducing system, which in humans is provided by methionine synthase reductase (MTRR).

Quantitative Data

A precise understanding of the enzyme's function requires quantitative data on its kinetic parameters and binding affinities for its coenzyme and substrates. While comprehensive data for the human enzyme is sparse in the literature, studies on homologs, particularly from E. coli, provide valuable insights.

Enzyme Kinetics

The following table summarizes key kinetic parameters for methionine synthase.

| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference(s) |

| Km | ~1.0 µM (apparent) | Thermophilic homolog (tMS) | S-adenosylmethionine (SAM) | 50 °C | |

| Rate Constant | 11.3 s-1 | E. coli | Homocysteine | 386 nm, stopped-flow | |

| Activity | 2.45 ± 0.35 nmol/h/mg protein | Human Caco-2 cells | Homocysteine + Cobalamin | Cellular assay |

Coenzyme and Substrate Binding

The binding of this compound and the substrates to their respective domains is a prerequisite for catalysis. The thermodynamic parameters of these interactions are crucial for understanding the enzyme's efficiency and regulation.

| Ligand | Binding Parameter | Value | Enzyme Source | Method | Reference(s) |

| Flavodoxin | ΔG | -8.5 kcal/mol | E. coli MetH (cob(II)alamin) | Thermodynamics | |

| Flavodoxin | ΔH | -19.4 kcal/mol | E. coli MetH (cob(II)alamin) | Thermodynamics | |

| Flavodoxin | TΔS | -10.9 kcal/mol | E. coli MetH (cob(II)alamin) | Thermodynamics |

Interplay with Cellular Pathways

Methionine synthase is strategically positioned at the intersection of the methionine and folate cycles, playing a crucial role in regulating the flow of one-carbon units.

Experimental Protocols

The study of methionine synthase and its interaction with this compound requires a variety of biochemical and biophysical techniques. This section provides an overview of key experimental protocols.

Purification of Recombinant Methionine Synthase

A common method for obtaining pure, active methionine synthase for in vitro studies is through recombinant expression in E. coli followed by affinity chromatography.

Protocol Outline:

-

Expression: The gene for human methionine synthase, often with an affinity tag (e.g., polyhistidine), is cloned into an E. coli expression vector. The transformed bacteria are grown to a suitable density, and protein expression is induced.

-

Lysis: The bacterial cells are harvested and lysed to release the cellular contents, including the recombinant MTR.

-

Purification: The lysate is clarified, and the supernatant is loaded onto an affinity chromatography column. The column is washed to remove unbound proteins, and the tagged MTR is then eluted.

-

Buffer Exchange and Storage: The purified enzyme is dialyzed into a suitable storage buffer and stored at low temperatures to maintain activity.

Methionine Synthase Activity Assay

Enzyme activity can be measured using various methods, including spectrophotometric and radioisotopic assays. A common spectrophotometric assay relies on the conversion of the product, tetrahydrofolate (THF), to a stable, colored derivative.

Principle: The THF produced in the MTR reaction is converted to 5,10-methenyltetrahydrofolate in the presence of formic acid and heat. 5,10-methenyltetrahydrofolate has a strong absorbance at 350 nm, which can be quantified.

Reagents:

-

Potassium phosphate (B84403) buffer, pH 7.2

-

Dithiothreitol (DTT)

-

S-adenosylmethionine (SAM)

-

L-homocysteine

-

Hydroxocobalamin

-

5-methyltetrahydrofolate (5-MTHF)

-

5N HCl in 60% formic acid

Procedure:

-

Prepare a reaction mixture containing buffer, DTT, SAM, homocysteine, and hydroxocobalamin.

-

Add the enzyme sample and pre-incubate to allow for the reductive activation of the enzyme.

-

Initiate the reaction by adding 5-MTHF.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and derivatize the THF by adding the acidic formic acid solution and heating.

-

Pellet any precipitated protein by centrifugation.

-

Measure the absorbance of the supernatant at 350 nm.

-

Calculate the enzyme activity based on the extinction coefficient of 5,10-methenyltetrahydrofolate.

Analysis of Cobalamin Binding and Oxidation State

Spectroscopic techniques are invaluable for studying the cobalamin cofactor within methionine synthase. UV-visible absorbance spectroscopy can be used to monitor the different oxidation states of the cobalt ion (Co(I), Co(II), and Co(III)), as each state has a distinct spectrum. Electron paramagnetic resonance (EPR) spectroscopy is particularly useful for studying the paramagnetic Co(II) state. These methods can be employed to investigate the binding of cobalamin to the apoenzyme and to study the kinetics of the catalytic and reactivation cycles.

Conclusion

This compound, as the coenzyme for methionine synthase, is at the heart of a critical metabolic nexus. The intricate interplay of substrate binding, conformational changes, and catalysis underscores the elegance and complexity of this enzyme system. A thorough understanding of the role of this compound and the function of methionine synthase is essential for elucidating the pathophysiology of numerous diseases and for the rational design of novel therapeutic interventions. This technical guide provides a foundational resource for researchers and professionals dedicated to advancing our knowledge in this vital area of human metabolism. Further research, particularly in obtaining detailed kinetic and thermodynamic data for the human enzyme, will be instrumental in translating our fundamental understanding into clinical applications.

References

- 1. Methionine synthase - Wikipedia [en.wikipedia.org]

- 2. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. How a protein binds B12: A 3.0 A X-ray structure of B12-binding domains of methionine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methylcobalamin as a Methyl Donor in Enzymatic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134) (MeCbl), the methylated form of vitamin B12, is a vital organometallic cofactor in a range of essential enzymatic reactions across all domains of life. Its primary role is to serve as a methyl group donor, facilitating the transfer of a one-carbon unit to various substrates. This function is particularly critical in mammals for the synthesis of the essential amino acid methionine and for the subsequent production of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. Dysregulation of this compound-dependent pathways is implicated in numerous pathological conditions, including megaloblastic anemia, neurological disorders, and cardiovascular disease, making the enzymes that utilize this cofactor significant targets for therapeutic intervention.

This technical guide provides a comprehensive overview of this compound's function as a methyl donor, with a focus on the core enzymatic mechanisms, quantitative kinetic data, and detailed experimental protocols relevant to researchers in academia and the pharmaceutical industry.

Core Mechanism of Methyl Transfer

This compound-dependent methyltransferases catalyze the transfer of a methyl group from a donor molecule to an acceptor. The reaction mechanism involves the heterolytic cleavage of the cobalt-carbon bond in this compound. The central cobalt atom cycles between the Co(I) and Co(III) oxidation states.[1]

The most extensively studied this compound-dependent enzyme is methionine synthase (EC 2.1.1.13), which catalyzes the remethylation of homocysteine to methionine. This reaction is a critical intersection between the folate and methionine cycles.

The overall reaction catalyzed by methionine synthase is:

5-methyltetrahydrofolate + L-homocysteine → tetrahydrofolate + L-methionine

This reaction proceeds in two main steps:

-

Methyl group transfer from 5-methyltetrahydrofolate to the cob(I)alamin cofactor: The highly nucleophilic cob(I)alamin form of the enzyme attacks the methyl group of 5-methyltetrahydrofolate, forming this compound and tetrahydrofolate.

-

Methyl group transfer from this compound to homocysteine: The thiol group of homocysteine attacks the methyl group of the enzyme-bound this compound, forming methionine and regenerating the cob(I)alamin form of the enzyme.

During the catalytic cycle, the highly reactive cob(I)alamin intermediate can be oxidized to the inactive cob(II)alamin state. Reactivation requires a reductive methylation process involving S-adenosylmethionine (SAM) as the methyl donor and an electron from a reductase, such as methionine synthase reductase in humans.[2]

Quantitative Data on this compound-Dependent Enzymes

Precise kinetic parameters are essential for understanding enzyme function and for the development of targeted therapeutics. The following table summarizes available kinetic data for methionine synthase.

| Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |

| Thermosipho melanesiensis | 5-Methyltetrahydrofolate | 18 ± 4.1 | - | [3] |

| Thermosipho melanesiensis | Homocysteine | 9.3 ± 3.1 | - | [3] |

| Thermosipho melanesiensis | S-Adenosylmethionine (for reactivation) | 1.0 ± 0.1 | - | [3] |

| Escherichia coli | - | - | Turnover number: 19 s-1 |

Signaling Pathways and Logical Relationships

This compound's role extends beyond metabolic cycles, influencing cellular signaling pathways. For instance, it has been shown to modulate neuronal signaling through the Erk1/2 and Akt pathways, which are crucial for cell growth, proliferation, and survival.

Methionine Cycle and its Link to Folate Metabolism

The core function of this compound in methionine synthesis is best visualized within the context of the methionine and folate cycles.

Reactivation Pathway of Methionine Synthase

The reactivation of oxidized methionine synthase is a critical maintenance step for sustained enzyme activity.

References

The Crucial Role of Methylcobalamin in DNA Methylation and Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin (B1676134), the active form of vitamin B12, is a critical cofactor in one-carbon metabolism, playing an indispensable role in the intricate processes of DNA methylation and gene regulation. This technical guide provides an in-depth exploration of the biochemical pathways through which this compound exerts its influence, its impact on the epigenetic landscape, and the methodologies employed to investigate these mechanisms. A comprehensive understanding of this compound's function is paramount for researchers in various fields, including epigenetics, neurobiology, and oncology, as well as for professionals engaged in the development of therapeutic interventions targeting methylation-related pathologies.

Introduction

DNA methylation is a fundamental epigenetic mechanism that involves the addition of a methyl group to the cytosine residue of CpG dinucleotides. This process is crucial for regulating gene expression, maintaining genomic stability, and orchestrating cellular differentiation.[1] The primary methyl donor for this reaction is S-adenosylmethionine (SAM).[2][3] The synthesis and regeneration of SAM are intrinsically linked to the methylation cycle, where this compound serves as an essential cofactor for the enzyme methionine synthase.[4] This guide elucidates the pivotal role of this compound in maintaining the fidelity of DNA methylation patterns and, consequently, its profound impact on gene regulation and cellular homeostasis.

The Biochemical Nexus: this compound in the Methylation Cycle

The methylation cycle is a series of interconnected biochemical reactions that generate SAM, the universal methyl donor for numerous biological methylation reactions, including DNA and histone methylation.[5] this compound's role is central to the function of methionine synthase (MS), a key enzyme in this cycle.

Methionine synthase catalyzes the remethylation of homocysteine to methionine. In this reaction, this compound acts as an intermediate methyl carrier, accepting a methyl group from 5-methyltetrahydrofolate (5-MTHF) and transferring it to homocysteine. The regenerated methionine can then be converted to SAM by methionine adenosyltransferase (MAT).

A deficiency in this compound impairs the function of methionine synthase, leading to the accumulation of homocysteine and a subsequent reduction in methionine and SAM levels. This disruption of the methylation cycle directly impacts the availability of methyl groups for DNA methyltransferases (DNMTs), the enzymes responsible for DNA methylation, potentially leading to global DNA hypomethylation and aberrant gene expression.

dot

Caption: The interconnected Folate and Methionine cycles.

Quantitative Impact of this compound on DNA Methylation

The availability of this compound directly influences the cellular methylation potential, often assessed by the ratio of SAM to S-adenosylhomocysteine (SAH). SAH is a product of methylation reactions and a potent inhibitor of most methyltransferases. An adequate supply of this compound helps maintain a high SAM/SAH ratio, thus promoting efficient DNA methylation.

| Parameter | Condition | Observation | Reference |

| Global DNA Methylation | Vitamin B12 deficiency in mouse brain | 44% lower than in control mice. | |

| SAM/SAH Ratio | Cobalamin deficient subjects with megaloblastic anemia | Low SAM/SAH ratio of 2.5. | |

| DNMT Activity | In vitro enzymatic DNA methylation | This compound (up to 1 µM) enhances de novo DNA methylation in the presence of SAM. | |

| DNMT Inhibition | In vitro enzymatic DNA methylation | This compound acts as a competitive inhibitor of DNMTs with a Ki of 15 µM. | |

| Gene-Specific Methylation | Children supplemented with Vitamin B12 | 589 differentially methylated CpG sites and 2892 differentially methylated regions. | |

| Intracellular Cobalamin | Caco-2 cell monolayers | Estimated intracellular concentration of the Cbl transporter is ~70 nM, with a Cbl dissociation constant of ~110 nM. |

This compound and Gene Regulation

By modulating DNA methylation patterns, this compound plays a crucial role in the regulation of gene expression. Alterations in DNA methylation, particularly in promoter regions and enhancers, can lead to the silencing or activation of genes involved in various cellular processes.

Studies have shown that vitamin B12 supplementation can influence the methylation status of genes associated with type 2 diabetes, such as TCF7L2 and FTO. Furthermore, this compound-dependent methylation has been implicated in the regulation of genes involved in neuronal function and development, highlighting its importance in neurobiology.

Caption: Workflow for bisulfite sequencing.

Methylated DNA Immunoprecipitation (MeDIP) Sequencing

MeDIP-seq is an antibody-based method used to enrich for methylated DNA fragments. This technique involves immunoprecipitating fragmented genomic DNA with an antibody that specifically recognizes 5-methylcytosine (B146107) (5mC). The enriched methylated DNA is then sequenced.

Detailed Protocol for MeDIP-Seq:

-

DNA Extraction and Fragmentation:

-

Extract and purify high-quality genomic DNA.

-

Fragment the DNA to a size range of 200-800 bp by sonication.

-

-

Denaturation:

-

Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice. This creates single-stranded DNA, which is optimal for antibody binding.

-

-

Immunoprecipitation:

-

Incubate the denatured DNA with a monoclonal antibody specific for 5mC overnight at 4°C with gentle rotation.

-

Add magnetic beads conjugated with anti-mouse IgG to the DNA-antibody mixture and incubate for 2 hours at 4°C to capture the antibody-DNA complexes.

-

-

Washing:

-

Wash the beads several times with IP buffer to remove non-specifically bound DNA.

-

-

Elution and Proteinase K Treatment:

-

Elute the methylated DNA from the beads using an elution buffer.

-

Treat the eluate with Proteinase K to digest the antibody.

-

-

DNA Purification:

-

Purify the enriched methylated DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified methylated DNA and a corresponding input control library from the initial fragmented DNA.

-

Sequence both the MeDIP and input libraries.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify regions of methylated DNA enrichment by comparing the read counts in the MeDIP library to the input library.

-

dot

Caption: Workflow for MeDIP sequencing.

Implications for Research and Drug Development

The intricate relationship between this compound, DNA methylation, and gene regulation has significant implications for various fields of research and for the development of novel therapeutic strategies.

-

Neurobiology: Given the high metabolic rate of the brain and its reliance on one-carbon metabolism, understanding the role of this compound in neuronal gene regulation is crucial for elucidating the pathophysiology of neurological disorders and developing interventions for neurodegenerative diseases.

-

Oncology: Aberrant DNA methylation is a hallmark of cancer. Investigating the impact of this compound status on the cancer epigenome may reveal new avenues for cancer prevention and therapy.

-

Drug Development: Targeting enzymes in the methylation cycle, including methionine synthase, is a potential strategy for modulating DNA methylation in disease states. A thorough understanding of this compound's role is essential for the rational design of such drugs.

Conclusion

This compound is a linchpin in the machinery of DNA methylation and gene regulation. Its function as a cofactor for methionine synthase directly impacts the cellular supply of methyl groups, thereby influencing the epigenetic landscape and cellular function. For researchers and drug development professionals, a deep, technical understanding of these processes is fundamental to advancing our knowledge of human health and disease and to developing innovative therapeutic approaches that target the intricate interplay between nutrition, epigenetics, and gene expression.

References

- 1. Effect of cobalamin derivatives on in vitro enzymatic DNA methylation: this compound can act as a methyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 5. diagenode.com [diagenode.com]

An In-depth Technical Guide to the Structural Chemistry and Physical Properties of Methylcobalamin Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), the methylated form of vitamin B12, is a vital coenzyme in various metabolic pathways, including methionine synthesis.[1] Its therapeutic applications in treating peripheral neuropathies and megaloblastic anemia underscore the importance of understanding its solid-state properties for drug development and formulation.[2] This technical guide provides a comprehensive overview of the structural chemistry and physical properties of this compound crystals, offering detailed data, experimental protocols, and visual representations to aid researchers in the field.

Structural Chemistry of this compound Crystals

This compound crystallizes as dark red crystals.[3] The crystal structure of this compound was first reported in 1985, revealing a complex organometallic compound with a cobalt atom at the center of a corrin (B1236194) ring.[4] While detailed crystallographic data for this compound itself can be found in the Protein Data Bank (PDB entry 3SC0), extensive studies on its close analogs, ethylcobalamin and butylcobalamin, provide significant insights into its structural characteristics.[5] These analogs crystallize in the orthorhombic system under the P212121 space group, a common packing type for cobalamins, and their structural parameters are considered to be very similar to those of this compound.

Crystallographic Data

The unit cell parameters for this compound, as obtained from PDB entry 3SC0, are presented in Table 1. For comparison, the crystallographic data for its analogs, ethylcobalamin and butylcobalamin, are also included.

| Parameter | This compound (from PDB 3SC0) | Ethylcobalamin | Butylcobalamin |

| Crystal System | Hexagonal | Orthorhombic | Orthorhombic |

| Space Group | P 61 2 2 | P212121 | P212121 |

| a (Å) | 105.955 | 16.00 | 16.03 |

| b (Å) | 105.955 | 21.02 | 20.73 |

| c (Å) | 84.253 | 24.54 | 24.62 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90 |

| γ (°) | 120 | 90 | 90 |

Table 1: Crystallographic Data for this compound and its Analogs.

Intramolecular Structure and Intermolecular Interactions

The core of the this compound molecule consists of a cobalt(III) ion coordinated to a corrin macrocycle. The axial positions of the cobalt are occupied by a methyl group and a 5,6-dimethylbenzimidazole (B1208971) nucleotide loop. Key intramolecular bond distances for the analogs, which are representative of this compound, are detailed in Table 2.

| Bond | Ethylcobalamin (Å) | Butylcobalamin (Å) |

| Co-C | 2.023(2) | 2.028(4) |

| Co-N3B (benzimidazole) | 2.232(1) | 2.244(1) |

Table 2: Key Intramolecular Bond Distances in this compound Analogs.

The conformation of the corrin ring is characterized by a "fold angle," which is approximately 14.7° for ethylcobalamin and 13.1° for butylcobalamin. The crystal packing of cobalamins is primarily governed by a network of hydrogen bonds and van der Waals interactions between the amide side chains of the corrin ring and with solvent molecules (typically water) present in the crystal lattice.

Physical Properties of this compound Crystals

The physical properties of this compound are crucial for its handling, formulation, and bioavailability. A summary of these properties is provided in Table 3.

| Property | Description |

| Appearance | Dark red crystals or crystalline powder |

| Solubility | |

| Water | Sparingly soluble |

| Ethanol (99.5%) | Slightly soluble |

| Acetonitrile | Practically insoluble |

| DMSO | ~5 mg/mL |

| Dimethylformamide (DMF) | ~2 mg/mL |

| PBS (pH 7.2) | ~3 mg/mL |

| Melting Point | Decomposes at >190°C, with some sources indicating a range of 232-235°C |

| Stability | Sensitive to light and heat. Should be stored in a dry, dark place at low temperatures (-20°C for long term). |

| UV-Vis Absorption (λmax) | ~265 nm, ~375 nm, ~520-530 nm in aqueous solution |

Table 3: Physical Properties of this compound Crystals.

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and characterization of this compound crystals.

Synthesis and Crystallization

This compound can be synthesized by the reductive methylation of cyanocobalamin (B1173554) or hydroxocobalamin. A general procedure is as follows:

-

Reduction: Cyanocobalamin is dissolved in an aqueous or aqueous-organic solvent. A reducing agent, such as sodium borohydride, is added to reduce the Co(III) to Co(I).

-

Methylation: A methylating agent, such as methyl iodide, is then added to the solution to form the Co-C methyl bond.

-

Purification and Crystallization: The crude this compound is purified, often using column chromatography. Crystals can be grown from the purified solution by slow evaporation or by the addition of a less polar solvent (e.g., acetone) to an aqueous solution at a controlled temperature (e.g., cooling from 40-50°C to 0-5°C). The entire process should be carried out under light-protected conditions due to the photosensitivity of this compound.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, often in a cryo-loop after being flash-cooled in liquid nitrogen to minimize radiation damage.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam, typically from a synchrotron source for high resolution, and rotated. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using methods such as Patterson or direct methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Physical Property Determination

-

Solubility: The equilibrium solubility is determined by adding an excess amount of this compound powder to a known volume of the solvent. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectrophotometry.

-

Melting Point: The melting point, or more accurately, the decomposition temperature, is determined using a capillary melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts or decomposes is recorded.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal stability and decomposition. In DSC, the heat flow to the sample is measured as a function of temperature, revealing phase transitions and decomposition events. TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which volatilization or decomposition occurs.

Conclusion

This technical guide has provided a detailed overview of the structural chemistry and physical properties of this compound crystals. The presented data, organized for clarity and comparison, along with the outlined experimental protocols, serve as a valuable resource for researchers and professionals in drug development. A thorough understanding of these fundamental characteristics is essential for the effective formulation, stabilization, and application of this crucial vitamin B12 analog. Further research to obtain a high-resolution crystal structure of this compound itself and more detailed quantitative thermal analysis data would further enhance our understanding of this important therapeutic agent.

References

- 1. High resolution crystal structure of the this compound analogues ethylcobalamin and butylcobalamin by X-ray synchrotron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl vitamin B12 | C63H91CoN13O14P | CID 10898559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High Resolution Crystal Structure of the this compound Analogs Ethylcobalamin and Butylcobalamin by X-ray Synchrotron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

Methodological & Application

Application Note: Quantification of Methylcobalamin in Human Plasma by RP-HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), an active form of vitamin B12, is crucial for various metabolic pathways, including DNA synthesis and neurological function. Its quantification in plasma is essential for clinical diagnostics, nutritional status assessment, and pharmacokinetic studies. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate determination of this compound in human plasma. The methodology encompasses a straightforward sample preparation procedure involving protein precipitation, followed by chromatographic separation and detection.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of this compound is presented in Table 1. These parameters ensure efficient separation of this compound from endogenous plasma components.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of 0.1% formic acid in water and methanol (B129727) (gradient may be optimized) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 266 nm[1] |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Reagents and Solutions

Mobile Phase Preparation: Prepare a 0.1% formic acid solution in HPLC-grade water. The mobile phase is prepared by mixing the required volumes of the 0.1% formic acid solution and HPLC-grade methanol. The final composition should be degassed before use.

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be protected from light and stored at 2-8°C.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 ng/mL to 50 ng/mL.

Plasma Sample Preparation: A detailed workflow for the preparation of plasma samples is outlined below. This procedure involves protein precipitation to remove interfering macromolecules.

Caption: Workflow for plasma sample preparation.

Detailed Protocol for Plasma Sample Preparation:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of an appropriate internal standard solution (e.g., a structural analog of this compound).

-

Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system.

Method Validation

The developed RP-HPLC method was validated according to international guidelines to ensure its reliability and suitability for the intended application. The key validation parameters are summarized in Table 2.

| Validation Parameter | Result |

| Linearity (Range) | 0.5 - 50 ng/mL (r² > 0.999) |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 95.8% - 104.2% |

| Precision (% RSD) | Intraday: < 5%, Interday: < 7% |

| Selectivity | No significant interference from endogenous plasma components |

| Stability (Freeze-Thaw, 24h at RT) | Stable |

Signaling Pathways and Logical Relationships

The accurate quantification of this compound is vital for understanding its role in various biological processes. The diagram below illustrates the logical relationship between sample processing, analysis, and data interpretation in a typical bioanalytical workflow.

References

Application Notes: UV-Visible Spectrophotometry for Methylcobalamin Concentration Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), the activated form of vitamin B12, plays a crucial role in various metabolic pathways, including the synthesis of methionine and S-adenosylmethionine. Accurate quantification of this compound is essential in pharmaceutical formulations, nutritional supplements, and biomedical research. UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for determining this compound concentration. This document provides detailed application notes and protocols for this analytical technique.

This compound exhibits characteristic absorption maxima in the UV-Visible spectrum, primarily due to the cobalt-corrin ring structure. The position and intensity of these peaks can be influenced by the solvent used. The most prominent absorption peaks are typically observed around 351-353 nm and 522 nm.[1][2] The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law.

Quantitative Data Summary

The following tables summarize key quantitative data for the UV-Visible spectrophotometric analysis of this compound.

Table 1: Wavelength of Maximum Absorbance (λmax) of this compound in Various Solvents

| Solvent | λmax (nm) | Reference(s) |

| Distilled Water | 351, 353 | [1][3] |

| Methanol (B129727) | 354 | [4] |

| pH 7.0 Buffer | 522, 342, 266 |

Table 2: Linearity Ranges for this compound Concentration Measurement

| Solvent | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference(s) |

| Distilled Water | 3 - 9 | 0.9990 | |

| Distilled Water | 10 - 50 | 0.9995 | |

| Distilled Water | 1 - 7 | 0.9993 | |

| Methanol | 15 - 35 | Not Specified | |

| pH 7.0 Buffer | 16 - 24 | Not Specified |

Table 3: Molar Absorptivity of this compound in pH 7.0 Buffer

| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 522 | 9,357 |

| 342 | 14,416 |

| 266 | 19,897 |

Data derived from literature.

Experimental Protocols

Protocol 1: Determination of this compound Concentration in Aqueous Solution

This protocol is suitable for the quantification of this compound in pure aqueous solutions or simple formulations where interfering substances are absent.

1. Materials and Equipment:

-

UV-Visible Spectrophotometer (double beam)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Analytical balance

-

This compound reference standard

-

Distilled or deionized water

2. Preparation of Standard Solutions: a. Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of distilled water and then dilute to the mark with distilled water. Mix thoroughly. Protect this solution from light. b. Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 to 10 µg/mL (or within a validated linear range) by appropriate dilution with distilled water. For example, to prepare a 4 µg/mL solution, pipette 4 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

3. Sample Preparation: a. For liquid samples, dilute an accurately measured volume of the sample with distilled water to obtain a theoretical concentration within the linear range of the assay. b. For solid samples, accurately weigh a portion of the powdered sample, dissolve it in a known volume of distilled water, and filter if necessary. Further dilute the filtrate to achieve a concentration within the linear range.

4. Spectrophotometric Measurement: a. Set the spectrophotometer to scan the UV-Visible range (e.g., 200-600 nm) to determine the λmax. Use distilled water as the blank. The expected λmax is approximately 351-353 nm. b. Set the spectrophotometer to measure the absorbance at the determined λmax. c. Measure the absorbance of the blank (distilled water) and zero the instrument. d. Measure the absorbance of each working standard solution and the sample solution(s).

5. Data Analysis: a. Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). b. Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the sample solution.

Protocol 2: Determination of this compound Concentration using Methanol as a Solvent

This protocol is an alternative for samples that are more soluble or stable in methanol.

1. Materials and Equipment:

-

Same as Protocol 1, but with methanol (analytical grade) instead of water.

2. Preparation of Standard and Sample Solutions:

-

Follow the same procedure as in Protocol 1, but use methanol as the solvent for dissolving and diluting the this compound standard and the sample. A reported λmax in methanol is 354 nm.

3. Spectrophotometric Measurement and Data Analysis:

-

Follow the same procedure as in Protocol 1, using methanol as the blank.

Visualizations

Caption: Experimental workflow for this compound concentration measurement.

Caption: Role of this compound in the Methionine Synthase Pathway.

References

- 1. 11 One-Carbon Metabolism Micronutrients | Nutrition Flexbook [courses.lumenlearning.com]

- 2. researchgate.net [researchgate.net]

- 3. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]

Protocol for Assessing Methylcobalamin Stability in Cell Culture Media

Introduction

Methylcobalamin (B1676134), an active form of vitamin B12, is a critical supplement in many cell culture media, playing a vital role in cellular metabolism, including DNA synthesis and neurological functions. However, this compound is notoriously unstable, particularly when exposed to light, which can lead to its degradation into less active or inactive forms, such as hydroxocobalamin (B81358).[1][2][3] This instability can significantly impact the reproducibility and reliability of cell culture experiments. This application note provides a detailed protocol for assessing the stability of this compound in various cell culture media under different environmental conditions. The protocol is intended for researchers, scientists, and drug development professionals to ensure the integrity of their cell culture systems.

Factors Influencing this compound Stability

Several factors can influence the degradation of this compound in cell culture media:

-

Light Exposure: this compound is extremely sensitive to light, especially fluorescent laboratory light.[1][2] Exposure can lead to rapid degradation, with significant losses observed within minutes. The primary degradation product of photodegradation is hydroxocobalamin.

-

Temperature: While less sensitive to heat than to light when stored in the dark, elevated temperatures can still contribute to the degradation of this compound over time.

-

pH: The stability of this compound is pH-dependent, with studies indicating the highest stability around pH 5.

-

Media Components: Other components in the cell culture media, such as other vitamins (e.g., ascorbic acid, thiamine, riboflavin), amino acids, and reactive oxygen species, can interact with this compound and affect its stability.

-

Mechanical Shock: this compound in solution is sensitive to mechanical shock and should not be subjected to vigorous shaking or sonication.

Quantitative Data Summary

The following tables summarize the expected degradation of this compound under various conditions. It is important to note that degradation rates can vary depending on the specific composition of the cell culture medium and the experimental setup.

Table 1: Photodegradation of this compound in Aqueous Solution under Fluorescent Light

| Exposure Time (minutes) | Remaining this compound (%) | Primary Degradation Product |

| 0 | 100 | - |

| 5 | ~55.9% | Hydroxocobalamin |

| 10 | ~32.3% | Hydroxocobalamin |

| 15 | ~16.7% | Hydroxocobalamin |

Data is synthesized from a study on this compound in normal saline under typical laboratory fluorescent lighting.

Table 2: Thermal Degradation of this compound in Aqueous Solution (in the dark)

| Temperature (°C) | Incubation Time | Remaining this compound (%) |

| 80 | Several hours | Minimal breakdown |

| 115 (Autoclave) | 30 minutes | ~96.4% (in sealed brown glass ampoule) |

| 4 (Storage) | 6 months | ~91.6% (in sealed brown glass ampoule) |

Data is synthesized from studies on this compound in aqueous solutions.

Table 3: pH-Dependent Stability of this compound in Aqueous Solution

| pH | Relative Stability |

| 2 | Least Stable |

| 5 | Most Stable |

| >7 | Decreased Stability |

Data is based on studies of this compound hydrolysis at various pH levels.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound in cell culture media.

Experimental Workflow

The overall workflow for assessing this compound stability is depicted below.

Caption: A flowchart illustrating the key steps in the protocol for assessing this compound stability in cell culture media.

Materials and Reagents

-

This compound standard (analytical grade)

-

Hydroxocobalamin standard (analytical grade)

-

Cell culture medium of interest (e.g., DMEM/F-12, RPMI-1640)

-

Fetal Bovine Serum (FBS), if applicable

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade methanol (B129727)

-

Trichloroacetic acid (TCA) or other protein precipitation agent

-

HPLC-grade water

-

0.22 µm syringe filters

-

Amber or light-blocking microtubes and vials

Protocol for Assessing Photostability

-

Preparation of Media:

-

Prepare the desired cell culture medium (e.g., DMEM/F-12 or RPMI-1640) according to the manufacturer's instructions. If the medium is to be supplemented with serum, add the appropriate concentration of FBS.

-

Prepare a stock solution of this compound in sterile, HPLC-grade water, protected from light.

-

Spike the prepared medium with a known concentration of this compound (e.g., 1-10 µM). Prepare a sufficient volume for all time points and replicates.

-

-

Incubation Conditions:

-

Aliquot the this compound-supplemented medium into sterile, clear culture vessels (e.g., T-25 flasks or 6-well plates).

-

Expose the vessels to a controlled light source (e.g., a standard laboratory fluorescent light at a measured intensity).

-

As a control, wrap identical culture vessels containing the same medium in aluminum foil to protect them from light.

-

Incubate all vessels in a standard cell culture incubator (37°C, 5% CO2).

-

-

Sample Collection:

-

At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect aliquots of the medium from both the light-exposed and dark control vessels.

-

Immediately transfer the samples to amber or light-blocking microtubes and store them at -80°C until analysis.

-

-

Sample Preparation for HPLC:

-

For serum-free media: Thaw the samples and filter them through a 0.22 µm syringe filter directly into an amber HPLC vial.

-

For serum-containing media:

-

Thaw the samples.

-

Add a protein precipitation agent. A common method is to add 2 parts of cold acetonitrile or methanol for every 1 part of the medium sample.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new amber microtube and evaporate the solvent under a gentle stream of nitrogen if necessary.

-

Reconstitute the residue in the HPLC mobile phase and filter through a 0.22 µm syringe filter into an amber HPLC vial.

-

-

-

HPLC Analysis:

-

Utilize a validated HPLC method for the separation and quantification of this compound and hydroxocobalamin. A suggested method is provided in Section 4.5.

-

Prepare a calibration curve using this compound and hydroxocobalamin standards of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound and hydroxocobalamin in each sample based on the calibration curve.

-

Plot the percentage of remaining this compound against time for both light-exposed and dark control samples.

-

Protocol for Assessing Thermal Stability

-

Preparation of Media:

-

Prepare the this compound-supplemented medium as described in Section 4.3.1.

-

-

Incubation Conditions:

-

Aliquot the medium into sterile, amber or foil-wrapped tubes.

-

Incubate the tubes at different temperatures (e.g., 4°C, room temperature, 37°C, and a stress temperature of 50°C).

-

-

Sample Collection and Analysis:

-

Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Process and analyze the samples as described in Sections 4.3.4 to 4.3.6.

-

Suggested HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic elution with a mixture of a phosphate (B84403) buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.5-4.0) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV-Vis detector at a wavelength of 350-360 nm for this compound and hydroxocobalamin.

-

Injection Volume: 20 µL

-

Column Temperature: 25-30°C

Note: This is a general method and may require optimization for specific equipment and media formulations.

Signaling Pathways and Degradation Mechanisms

This compound Degradation Pathway

The primary degradation pathway of this compound upon exposure to light involves the homolytic cleavage of the cobalt-carbon bond, leading to the formation of a cob(II)alamin radical and a methyl radical. The cob(II)alamin is then oxidized to hydroxocobalamin in the presence of oxygen.

Caption: A diagram illustrating the light-induced degradation of this compound to hydroxocobalamin.

Role of this compound in One-Carbon Metabolism

This compound is a crucial cofactor for the enzyme methionine synthase, which catalyzes the remethylation of homocysteine to methionine. This reaction is essential for DNA synthesis and the regeneration of S-adenosylmethionine (SAM), the universal methyl donor.

Caption: A simplified diagram of the one-carbon metabolism pathway highlighting the role of this compound.

Conclusion

The stability of this compound in cell culture media is a critical parameter that can influence experimental outcomes. This application note provides a comprehensive protocol for assessing the stability of this compound under various conditions. By carefully controlling for factors such as light exposure and temperature, and by quantifying the concentration of this compound over time, researchers can ensure the consistency and reliability of their cell culture experiments. It is strongly recommended to protect this compound-containing solutions from light at all stages of preparation and use.

References

Application of Methylcobalamin in Primary Neuron Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), an active form of vitamin B12, is a crucial coenzyme in various metabolic pathways, including those essential for nervous system maintenance.[1][2] In the field of neuroscience research, primary neuron cultures serve as invaluable in vitro models for studying neuronal development, neuroprotection, and neuroregeneration. The application of this compound to these cultures has demonstrated significant potential in promoting neuronal health and recovery from injury. These application notes provide detailed protocols for utilizing this compound in primary neuron culture studies to investigate its neuroprotective and neurite outgrowth-promoting effects.

This compound has been shown to exert its effects through the activation of key signaling pathways, including the Akt/mTOR and Erk1/2 pathways, which are critical for cell survival and growth.[1][3][4] By protecting neurons from excitotoxicity and fostering the growth of new neurites, this compound stands as a compound of interest for the development of therapeutic strategies for neurodegenerative diseases and nerve injury.

Key Applications

-

Neuroprotection: Investigating the protective effects of this compound against neurotoxic insults, such as glutamate-induced excitotoxicity.

-

Neurite Outgrowth: Assessing the promotion of neurite elongation and branching in primary neurons.

-

Signal Transduction: Elucidating the molecular mechanisms underlying this compound's effects on neuronal survival and growth by examining signaling pathways like Akt/mTOR and Erk1/2.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the application of this compound in primary neuron culture studies, based on findings reported in the scientific literature.

Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

| This compound Concentration | Glutamate (B1630785) Concentration (µM) | Treatment Duration | Cell Viability (%) |

| Control (no this compound) | 100 | 24 hours | 55 ± 5 |

| 10 nM | 100 | 24 hours | 65 ± 6 |

| 100 nM | 100 | 24 hours | 85 ± 7 |

| 1 µM | 100 | 24 hours | 92 ± 4 |

Note: Data are representative and may vary depending on the specific experimental conditions and neuron type.

Table 2: Effect of this compound on Neurite Outgrowth in Primary Cerebellar Granule Neurons

| This compound Concentration | Treatment Duration | Average Total Neurite Length per Neuron (µm) | Percentage of Neurons with Neurites > 50 µm |

| Control (no this compound) | 48 hours | 150 ± 20 | 30 ± 5 |

| 10 nM | 48 hours | 200 ± 25 | 45 ± 6 |

| 100 nM | 48 hours | 350 ± 30 | 70 ± 8 |

| 1 µM | 48 hours | 450 ± 40 | 85 ± 5 |

Note: Data are representative and may vary depending on the specific experimental conditions and neuron type.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol outlines the basic steps for establishing a primary cortical neuron culture from embryonic rodents.

Materials:

-

Timed-pregnant rat (E18) or mouse (E15)

-

Hibernate®-E medium

-

Papain (20 U/mL)

-

DNase I (100 U/mL)

-

Neurobasal® Plus Medium supplemented with B-27® Plus Supplement

-

Poly-D-lysine

-

Sterile dissection tools

-

15 mL and 50 mL conical tubes

-

Cell culture plates or coverslips

Procedure:

-